

Cerastecin D: A Novel Antibiotic Circumventing Cross-Resistance in Multidrug-Resistant Acinetobacter baumannii

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Compound of Interest		
Compound Name:	Cerastecin D	
Cat. No.:	B15565412	Get Quote

A new class of antibiotics, the cerastecins, demonstrates significant promise in combating multidrug-resistant (MDR) Acinetobacter baumannii, a pathogen of critical concern. Extensive cross-resistance studies reveal that **Cerastecin D**, a prominent member of this class, maintains its potent bactericidal activity against strains resistant to conventional antibiotic classes, including β -lactams, quinolones, and aminoglycosides. This lack of cross-resistance is attributed to its novel mechanism of action, the inhibition of the essential lipooligosaccharide (LOS) transporter MsbA.

Cerastecin D's unique target in the bacterial cell envelope synthesis pathway distinguishes it from currently available antibiotics. This distinction is a key factor in its ability to evade existing resistance mechanisms that render many frontline drugs ineffective against A. baumannii. The findings from recent studies provide compelling evidence for the potential of **Cerastecin D** as a next-generation therapeutic for challenging nosocomial infections.

Comparative Efficacy of Cerastecin D

Minimum Inhibitory Concentration (MIC) data from studies on a panel of Acinetobacter baumannii strains, including the reference strain ATCC 19606 and various clinical isolates with defined resistance profiles, highlight the standalone efficacy of **Cerastecin D**. The data, summarized below, illustrates that while clinical isolates exhibit high levels of resistance to traditional antibiotics, their susceptibility to **Cerastecin D** remains largely unaffected.



Table 1: MIC (µg/mL) of Cerastecin D and Comparator Antibiotics against Acinetobacter baumannii ATCC

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Antibiotic	Antibiotic Class	MIC (μg/mL)
Cerastecin D	Cerastecin	0.5
Meropenem	β-Lactam (Carbapenem)	0.25
Ciprofloxacin	Fluoroquinolone	0.5
Gentamicin	Aminoglycoside	1

Table 2: MIC (µg/mL) of Cerastecin D and Comparator Antibiotics against Multidrug-Resistant Clinical Isolates

of Acinetobacter baumannii

Strain ID	Phenotype	Cerastecin D	Meropenem	Ciprofloxaci n	Gentamicin
CRAB-1	Carbapenem- Resistant	1	>128	64	32
QRAB-1	Quinolone- Resistant	0.5	16	>256	8
ARAB-1	Aminoglycosi de-Resistant	1	32	128	>512
MDR-AB-1	Multidrug- Resistant	0.5	>128	>256	>512

Mechanism of Action: A Novel Approach to Bacterial Inhibition

Cerastecin D exerts its bactericidal effect by targeting MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipooligosaccharide (LOS) from the inner to the outer membrane of Gram-negative bacteria. By binding to and inhibiting MsbA,



Cerastecin D disrupts the integrity of the bacterial outer membrane, leading to cell death. This mechanism is fundamentally different from those of β -lactams (which target cell wall synthesis), quinolones (which target DNA replication), and aminoglycosides (which target protein synthesis).

Inner Membrane LOS Precursor Transport Inhibits MsbA Disruption of OM Integrity Cell Death

Cerastecin D Mechanism of Action

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Cerastecin D inhibits the MsbA transporter, disrupting LOS transport.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Strains and Growth Conditions



The reference strain Acinetobacter baumannii ATCC 19606 and a panel of multidrug-resistant clinical isolates were used in this study. Bacterial cultures were grown in Cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

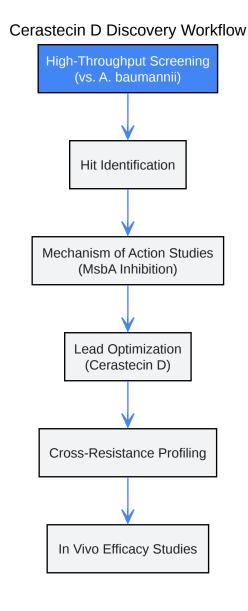
MIC Determination by Broth Microdilution

MICs were determined by the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each antibiotic was prepared in CAMHB. Bacterial suspensions were adjusted to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

The Path to Discovery: An Experimental Workflow

The discovery and characterization of **Cerastecin D** involved a multi-step process, beginning with a high-throughput screening campaign to identify compounds with activity against A. baumannii.





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